5-Amino-2-bromo-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile
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Overview
Description
3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE is a complex organic compound that belongs to the class of pyridyl cyanides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including amino, bromo, cyano, and fluorophenyl, makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Reduction of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the pyridine ring.
Cyanation: Introduction of a cyano group to the pyridine ring.
Coupling Reaction: Coupling of the pyridine derivative with a fluorophenyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using automated reactors. The conditions would be optimized for yield and purity, often involving catalysts and controlled environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyridyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Biomolecular Probes: Used in the development of probes for biological imaging.
Drug Development: Potential precursor for pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry
Materials Science: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting multiple pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-BROMO-5-CYANO-2-(4-CHLOROPHENYL)-4-PYRIDYL CYANIDE
- 3-AMINO-6-BROMO-5-CYANO-2-(4-METHOXYPHENYL)-4-PYRIDYL CYANIDE
Uniqueness
The unique combination of functional groups in 3-AMINO-6-BROMO-5-CYANO-2-(4-FLUOROPHENYL)-4-PYRIDYL CYANIDE makes it particularly versatile for various applications. The presence of a fluorophenyl group, for example, can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H6BrFN4 |
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Molecular Weight |
317.12 g/mol |
IUPAC Name |
5-amino-2-bromo-6-(4-fluorophenyl)pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H6BrFN4/c14-13-10(6-17)9(5-16)11(18)12(19-13)7-1-3-8(15)4-2-7/h1-4H,18H2 |
InChI Key |
PVCDYYKUJZZTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=N2)Br)C#N)C#N)N)F |
Origin of Product |
United States |
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